molecular formula C16H16N2O3 B5852923 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide

2-methoxy-N'-(2-methylbenzoyl)benzohydrazide

Cat. No. B5852923
M. Wt: 284.31 g/mol
InChI Key: XYHGMWINEHPAAT-UHFFFAOYSA-N
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Description

2-methoxy-N'-(2-methylbenzoyl)benzohydrazide, also known as MMH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMH is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.

Scientific Research Applications

2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to have potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to have potential applications in the field of material science, where it can be used as a building block for the synthesis of new materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which can help to prevent the development of chronic diseases. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide research. One area of research could focus on the development of new drugs based on the structure of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide. Another area of research could focus on the development of new materials using 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide as a building block. Additionally, further research could be conducted to better understand the mechanism of action of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide and its potential applications in the prevention and treatment of chronic diseases.

Synthesis Methods

The synthesis of 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide involves a multi-step process that starts with the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-methylbenzohydrazide. The final step involves the reaction of the resulting product with methanol to produce 2-methoxy-N'-(2-methylbenzoyl)benzohydrazide.

properties

IUPAC Name

N'-(2-methoxybenzoyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-7-3-4-8-12(11)15(19)17-18-16(20)13-9-5-6-10-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGMWINEHPAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N'-(2-methylbenzoyl)benzohydrazide

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